molecular formula C10H19ClO4 B13994656 Ethyl 4-chloro-3,3-diethoxybutanoate CAS No. 65840-81-5

Ethyl 4-chloro-3,3-diethoxybutanoate

Cat. No.: B13994656
CAS No.: 65840-81-5
M. Wt: 238.71 g/mol
InChI Key: KWETZSXEFVGRHV-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3,3-diethoxybutanoate is an organic compound with the molecular formula C10H19ClO4. It is a versatile intermediate used in various chemical syntheses, particularly in the pharmaceutical industry. This compound is characterized by its chloro and diethoxy functional groups, which make it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-3,3-diethoxybutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with thionyl chloride to form ethyl 4-chloroacetoacetate. This intermediate is then reacted with ethanol in the presence of an acid catalyst to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of efficient catalysts and solvents, along with precise temperature and pressure control, is crucial for the successful industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-3,3-diethoxybutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The diethoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form ethyl 4-chloro-3-hydroxybutanoate.

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Ethyl 4-chloro-3-hydroxybutanoate.

    Reduction: Ethyl 4-chloro-3-hydroxybutanoate.

Scientific Research Applications

Ethyl 4-chloro-3,3-diethoxybutanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including chiral drugs and statins.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-3,3-diethoxybutanoate involves its conversion into active intermediates through various chemical reactions. These intermediates can interact with specific molecular targets, such as enzymes or receptors, to exert their effects. For example, the reduction product, ethyl 4-chloro-3-hydroxybutanoate, can inhibit certain enzymes involved in cholesterol biosynthesis .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-chloro-3-hydroxybutanoate: A closely related compound used in the synthesis of statins.

    Ethyl 4-chloroacetoacetate: An intermediate in the synthesis of ethyl 4-chloro-3,3-diethoxybutanoate.

    Ethyl 3,3-diethoxybutanoate: Lacks the chloro group but shares similar reactivity.

Uniqueness

This compound is unique due to its combination of chloro and diethoxy functional groups, which provide distinct reactivity patterns. This makes it a valuable intermediate for the synthesis of a wide range of complex molecules, particularly in the pharmaceutical industry .

Properties

CAS No.

65840-81-5

Molecular Formula

C10H19ClO4

Molecular Weight

238.71 g/mol

IUPAC Name

ethyl 4-chloro-3,3-diethoxybutanoate

InChI

InChI=1S/C10H19ClO4/c1-4-13-9(12)7-10(8-11,14-5-2)15-6-3/h4-8H2,1-3H3

InChI Key

KWETZSXEFVGRHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CCl)(OCC)OCC

Origin of Product

United States

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